

Application Notes and Protocols for Regioselective Reactions of 2-Bromo-5- methylaniline

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Compound of Interest

Compound Name: **2-Bromo-5-methylaniline**

Cat. No.: **B1276313**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key regioselective reactions involving **2-Bromo-5-methylaniline**, a versatile building block in organic synthesis. The protocols detailed below are essential for the development of novel pharmaceutical and agrochemical compounds.

Introduction to Regioselectivity

The regioselectivity of reactions involving **2-Bromo-5-methylaniline** is primarily dictated by the electronic and steric effects of the bromo, amino, and methyl substituents on the aromatic ring. The amino group is a potent ortho-, para-director and activating group, while the bromo group is an ortho-, para-director and deactivating group. The methyl group is a weak ortho-, para-director and activating group. The interplay of these effects governs the position of substitution in electrophilic aromatic substitution reactions and the reactivity of the C-Br bond in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of **2-Bromo-5-methylaniline** is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon

and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.

Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data:

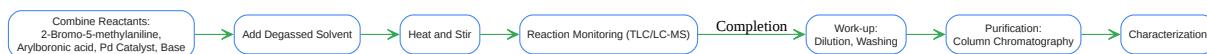
While specific data for **2-Bromo-5-methylaniline** is not readily available in all cases, the following table presents typical yields for the Suzuki coupling of a closely related substrate, 4-bromo-2-methylaniline, which can serve as a predictive model.[1][2]

Entry	Arylboronic Acid	Catalyst (mol%)	Base	Solvent	Yield (%)
1	3-Chloro-4-fluorophenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	Toluene/H ₂ O	33-44
2	4-Chlorophenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₃ PO ₄	Toluene/H ₂ O	40-51

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[3]

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **2-Bromo-5-methylaniline** (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or 2-MeTHF) and water (e.g., 4:1 v/v).[3]

- Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is highly valuable for the synthesis of N-arylated compounds.

Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

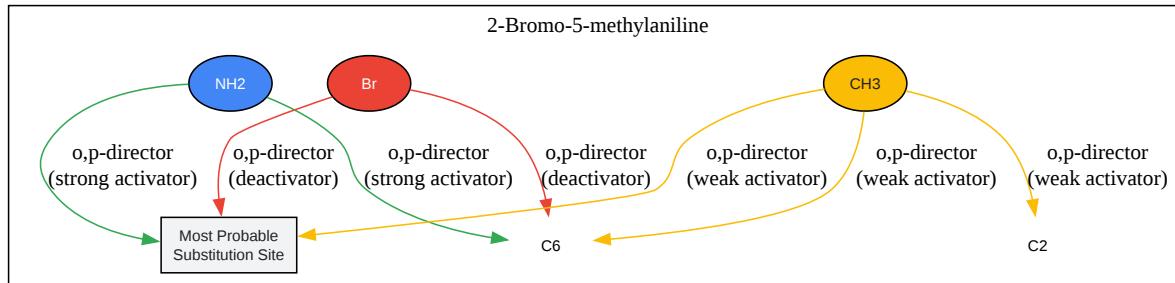
Quantitative Data:

The following table provides representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines, which can be extrapolated to reactions with **2-Bromo-5-methylaniline**.^{[4][5][6]}

Entry	Amine	Catalyst/Lig and (mol%)	Base	Solvent	Yield (%)
1	Morpholine	[Pd(allyl)Cl] ₂ (1) / t-BuXPhos (4)	t-BuOLi	Toluene	98
2	Carbazole	[Pd(allyl)Cl] ₂ (1) / t-BuXPhos (4)	Cs ₂ CO ₃	Toluene	96
3	Aniline	Pd(OAc) ₂ (2) / XPhos (4)	NaOt-Bu	Toluene	85-95
4	Alkylamine	Pd ₂ (dba) ₃ (1) / RuPhos (2)	NaOt-Bu	Dioxane	80-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination^[7]

- Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂), a suitable phosphine ligand (e.g., XPhos, RuPhos, or t-BuXPhos), and a strong base (e.g., NaOt-Bu, LiHMDS, or Cs₂CO₃).
- Reagent Addition: Add **2-Bromo-5-methylaniline** (1.0 equiv) and the amine (1.2 equiv) to the tube, followed by the addition of an anhydrous solvent (e.g., toluene or dioxane).
- Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature typically between 80 and 110 °C. Monitor the reaction's progress.
- Work-up: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.
- Purification: Concentrate the filtrate and purify the residue by column chromatography.



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